molecular formula C16H24N2 B13877220 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

Cat. No.: B13877220
M. Wt: 244.37 g/mol
InChI Key: XLBMZIOYJFGRRL-UHFFFAOYSA-N
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Description

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is a chemical compound with the molecular formula C15H22N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a benzyl group, a cyclopropyl group, and a methyl group attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be added through a cyclopropanation reaction using a cyclopropyl halide and a strong base.

    Introduction of the Methyl Group: The methyl group can be introduced via a methylation reaction using methyl iodide and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or cyclopropyl groups using appropriate nucleophiles.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl chloride with sodium hydroxide.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

    Hydrolysis: Formation of amines and carboxylic acids.

Scientific Research Applications

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Pharmacology: The compound is studied for its potential effects on neurotransmitter receptors and ion channels.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine involves its interaction with molecular targets such as neurotransmitter receptors and ion channels. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing cellular signaling pathways. The exact molecular pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-N-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.

    1-benzyl-3-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.

    N-benzyl-1-methylpiperidin-4-amine: Similar structure but lacks the cyclopropyl group.

Uniqueness

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall pharmacological profile, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C16H24N2

Molecular Weight

244.37 g/mol

IUPAC Name

1-benzyl-N-cyclopropyl-3-methylpiperidin-4-amine

InChI

InChI=1S/C16H24N2/c1-13-11-18(12-14-5-3-2-4-6-14)10-9-16(13)17-15-7-8-15/h2-6,13,15-17H,7-12H2,1H3

InChI Key

XLBMZIOYJFGRRL-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CCC1NC2CC2)CC3=CC=CC=C3

Origin of Product

United States

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